5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[4-(propan-2-yl)benzyl]aniline
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Overview
Description
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonyl piperazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Sulfonylation: Attachment of the sulfonyl group to the piperazine ring.
Coupling Reactions: Formation of the final compound through coupling of intermediates under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while oxidation can produce sulfonic acids.
Scientific Research Applications
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivative with two chlorine atoms.
Benzylamine: Organic compound with a benzyl group attached to an amine functional group.
Uniqueness
5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C26H29ClN4O4S |
---|---|
Molecular Weight |
529.1 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-nitro-N-[(4-propan-2-ylphenyl)methyl]aniline |
InChI |
InChI=1S/C26H29ClN4O4S/c1-19(2)21-5-3-20(4-6-21)18-28-25-17-23(9-12-26(25)31(32)33)29-13-15-30(16-14-29)36(34,35)24-10-7-22(27)8-11-24/h3-12,17,19,28H,13-16,18H2,1-2H3 |
InChI Key |
DGQPLNUQKLBGAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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